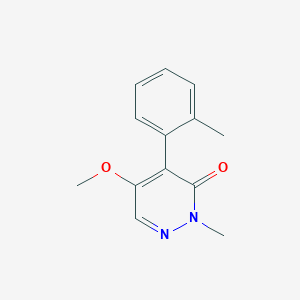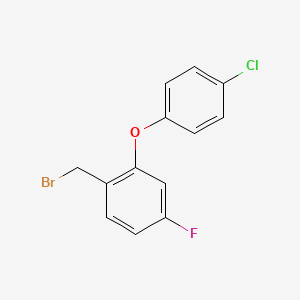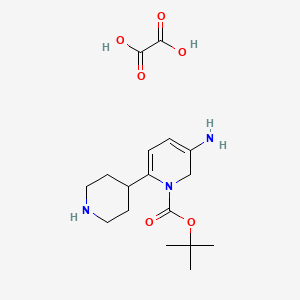
cis-1,3-Bis(hydroxymethyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1,3-Bis(hydroxymethyl)cyclohexane: is an organic compound with the molecular formula C8H16O2 It is a cyclohexane derivative with two hydroxymethyl groups attached to the 1 and 3 positions in a cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,3-Bis(hydroxymethyl)cyclohexane typically involves the reduction of corresponding diesters or diketones. One common method is the catalytic hydrogenation of dimethyl 1,3-cyclohexanedicarboxylate using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The choice of catalyst, reaction conditions, and purification methods are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: cis-1,3-Bis(hydroxymethyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form cyclohexane derivatives with different functional groups.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in an acidic medium.
Reduction: Hydrogen gas (H2) with a metal catalyst such as Pd/C.
Substitution: Alcohols or carboxylic acids in the presence of acid or base catalysts.
Major Products Formed:
Oxidation: Formation of cyclohexane-1,3-dicarboxylic acid.
Reduction: Formation of cyclohexane derivatives with reduced functional groups.
Substitution: Formation of ethers or esters depending on the substituents used.
Scientific Research Applications
cis-1,3-Bis(hydroxymethyl)cyclohexane has several applications in scientific research:
Polymer Chemistry: It is used as a monomer or comonomer in the synthesis of various polymers, including polyesters and polycarbonates.
Materials Science: The compound is used in the development of advanced materials with specific mechanical and thermal properties.
Biology and Medicine: Research is ongoing to explore its potential as a building block for bioactive molecules and drug delivery systems.
Industry: It is used in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of cis-1,3-Bis(hydroxymethyl)cyclohexane in various applications depends on its chemical reactivity and interaction with other molecules. In polymer chemistry, it acts as a cross-linking agent, forming covalent bonds between polymer chains, which enhances the mechanical strength and thermal stability of the resulting materials . In biological systems, its hydroxymethyl groups can interact with biological molecules, potentially leading to the formation of bioactive compounds.
Comparison with Similar Compounds
1,4-Bis(hydroxymethyl)cyclohexane: Another cyclohexane derivative with hydroxymethyl groups at the 1 and 4 positions.
1,3-Cyclohexanedimethanol: A compound with hydroxymethyl groups at the 1 and 3 positions but in a trans configuration.
Uniqueness: cis-1,3-Bis(hydroxymethyl)cyclohexane is unique due to its specific spatial arrangement of hydroxymethyl groups, which influences its reactivity and interaction with other molecules. This makes it suitable for specific applications where the cis configuration is advantageous.
Properties
CAS No. |
5059-76-7 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
[(1S,3R)-3-(hydroxymethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C8H16O2/c9-5-7-2-1-3-8(4-7)6-10/h7-10H,1-6H2/t7-,8+ |
InChI Key |
LUSFFPXRDZKBMF-OCAPTIKFSA-N |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)CO)CO |
Canonical SMILES |
C1CC(CC(C1)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-(1R,5S,9r)-9-amino-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12274218.png)
![4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12274220.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine](/img/structure/B12274228.png)

![6-Aza-bicyclo[3.1.1]hept-3-ylamine](/img/structure/B12274239.png)
![1,4-Dioxaspiro[4.5]decan-8-amine, N-(2,2-diethoxyethyl)-](/img/structure/B12274243.png)


![4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12274277.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B12274280.png)
![1-Boc-4-[(2-bromo-6-fluorophenyl)(1-imidazolyl)methyl]piperidine](/img/structure/B12274291.png)
![5-bromo-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxybenzene-1-sulfonamide](/img/structure/B12274292.png)
![4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12274300.png)

